molecular formula C19H19N3O4 B5013468 3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate

3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate

Cat. No.: B5013468
M. Wt: 353.4 g/mol
InChI Key: HUNUPRDVMPRLKZ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a methoxyphenyl group, a methyl group, and a dimethylcarbamate moiety. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives and suitable electrophiles.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Carbamate Formation: The dimethylcarbamate moiety can be introduced by reacting the intermediate compound with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, suitable solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized quinazolinone derivatives.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-4-methylcoumarin: A coumarin derivative with similar methoxyphenyl substitution.

    4-(4-Methoxyphenyl)-4-oxobutanoic acid: A butanoic acid derivative with a methoxyphenyl group.

Uniqueness

3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate is unique due to its specific combination of a quinazolinone core with a methoxyphenyl group, a methyl group, and a dimethylcarbamate moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12-20-17-10-9-15(26-19(24)21(2)3)11-16(17)18(23)22(12)13-5-7-14(25-4)8-6-13/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNUPRDVMPRLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC(=O)N(C)C)C(=O)N1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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